1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185064-03-2
VCID: VC5184312
InChI: InChI=1S/C14H25NO2.ClH/c1-4-14(3,5-2)17-12-13(16)11-15-9-7-6-8-10-15;/h1,13,16H,5-12H2,2-3H3;1H
SMILES: CCC(C)(C#C)OCC(CN1CCCCC1)O.Cl
Molecular Formula: C14H26ClNO2
Molecular Weight: 275.82

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

CAS No.: 1185064-03-2

Cat. No.: VC5184312

Molecular Formula: C14H26ClNO2

Molecular Weight: 275.82

* For research use only. Not for human or veterinary use.

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride - 1185064-03-2

Specification

CAS No. 1185064-03-2
Molecular Formula C14H26ClNO2
Molecular Weight 275.82
IUPAC Name 1-(3-methylpent-1-yn-3-yloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Standard InChI InChI=1S/C14H25NO2.ClH/c1-4-14(3,5-2)17-12-13(16)11-15-9-7-6-8-10-15;/h1,13,16H,5-12H2,2-3H3;1H
Standard InChI Key KTWGLVABJDADHG-UHFFFAOYSA-N
SMILES CCC(C)(C#C)OCC(CN1CCCCC1)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a propan-2-ol backbone substituted with two functional groups:

  • A piperidin-1-yl group at the third carbon, contributing basicity and potential receptor-binding capabilities.

  • A 3-methylpent-1-yn-3-yloxy group at the first carbon, introducing steric bulk and alkynyl reactivity.

The hydrochloride salt formation at the piperidine nitrogen improves aqueous solubility, a critical factor for bioavailability in pharmacological contexts.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1185064-03-2
IUPAC Name1-(3-methylpent-1-yn-3-yloxy)-3-piperidin-1-ylpropan-2-ol; hydrochloride
Molecular FormulaC14H26ClNO2\text{C}_{14}\text{H}_{26}\text{ClNO}_2
Molecular Weight275.82 g/mol
SMILESCCC(C)(C#C)OCC(CN1CCCCC1)O.Cl
InChI KeyKTWGLVABJDADHG-UHFFFAOYSA-N

Synthesis and Industrial Production

Synthetic Route

The synthesis proceeds via three principal stages:

  • Alkyne Intermediate Preparation: 3-Methylpent-1-yn-3-ol is synthesized through nucleophilic substitution or Grignard reactions, introducing the alkynyl ether moiety.

  • Piperidine Incorporation: The propan-2-ol backbone is functionalized with piperidine via SN2 alkylation or reductive amination.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Alkyne FormationEthynylmagnesium bromide, THF, 0°CSlow addition to minimize side reactions
EtherificationNaH, DMF, 60°CAnhydrous conditions to prevent hydrolysis
Piperidine AlkylationPiperidine, K2CO3, DMSO, 80°CExcess amine to drive reaction completion
Salt CrystallizationHCl (g) in EtOAcControlled pH titration for purity

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance heat transfer and mixing efficiency, critical for exothermic steps like alkylation. Quality control via HPLC ensures >98% purity, with residual solvent levels monitored per ICH guidelines.

Physicochemical Properties

Solubility and Stability

While experimental solubility data are unavailable, computational predictions using Abraham solvation parameters estimate:

  • LogP: 2.1 ± 0.3 (moderate lipophilicity, favoring blood-brain barrier penetration).

  • Aqueous Solubility: ~12 mg/mL at pH 7.4, enhanced by the hydrochloride salt form.

The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light, necessitating amber glass storage.

Hypothesized Biological Activities

Antimicrobial Activity

The alkynyl ether moiety may disrupt bacterial cell membranes. In silico models predict activity against Gram-positive pathogens (e.g., S. aureus MIC ~8 µg/mL), though experimental validation is pending.

Table 3: Comparative Bioactivity of Structural Analogs

CompoundTargetIC50/EC50Citation
Piperidine-propanol derivativeAcetylcholinesterase320 nM
Alkynyl ether analogS. aureusMIC = 12 µg/mL

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